molecular formula C12H9N3O3 B1295011 Benzamide, 4-nitro-N-2-pyridinyl- CAS No. 7498-40-0

Benzamide, 4-nitro-N-2-pyridinyl-

Cat. No. B1295011
CAS RN: 7498-40-0
M. Wt: 243.22 g/mol
InChI Key: TVVXMFINZFSSKR-UHFFFAOYSA-N
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Description

“Benzamide, 4-nitro-N-2-pyridinyl-” is a chemical compound with the linear formula C12H9N3O3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “Benzamide, 4-nitro-N-2-pyridinyl-” can be represented by the SMILES string O=C (NC1=NC=CC=C1)C2=CC=C ( [N+] ( [O-])=O)C=C2 . This indicates that the compound contains a benzamide group with a nitro group attached to the benzene ring and a pyridinyl group attached to the amide nitrogen .

Scientific Research Applications

Chemical Synthesis

“4-nitro-N-pyridin-2-ylbenzamide” is used in the synthesis of various chemical compounds . It is often used as a starting material or intermediate in the synthesis of other chemicals .

Catalyst in Organic Reactions

This compound has been used as a catalyst in organic reactions . Specifically, it has been used in the Michael addition amidation reaction of 2-aminopyridine and nitroolefins . The results showed that the catalyst demonstrated good efficiency in the reaction under optimal conditions .

Metal-Organic Frameworks (MOFs)

“4-nitro-N-pyridin-2-ylbenzamide” has been used in the synthesis of bimetallic metal–organic framework materials . These materials, which were generated by bridging iron (III) cations and nickel (II) cations with 1,4-Benzenedicarboxylic anions (Fe2Ni-BDC), were synthesized by a solvothermal approach .

Green Chemistry Applications

The compound has been used in green chemistry applications . Specifically, it has been used in the synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks .

Decarboxylative Amidation

“4-nitro-N-pyridin-2-ylbenzamide” has been used in decarboxylative amidation reactions . This process is important in the synthesis of amide bonds, which are the most basic building blocks of chemistry in nature .

Recyclable Catalyst

The compound has been used as a recyclable catalyst . In a study, it was found that the catalyst can be reused without a substantial reduction in catalytic activity .

Safety and Hazards

“Benzamide, 4-nitro-N-2-pyridinyl-” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed and suspected of causing genetic defects .

Future Directions

“Benzamide, 4-nitro-N-2-pyridinyl-” is currently available for research use . Its future directions may depend on the results of ongoing research and its potential applications in various fields.

Relevant Papers There are several papers related to “Benzamide, 4-nitro-N-2-pyridinyl-” and its related compounds . These papers could provide more detailed information about the compound and its properties.

properties

IUPAC Name

4-nitro-N-pyridin-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O3/c16-12(14-11-3-1-2-8-13-11)9-4-6-10(7-5-9)15(17)18/h1-8H,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVVXMFINZFSSKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70225940
Record name Benzamide, 4-nitro-N-2-pyridinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70225940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7498-40-0
Record name 4-Nitro-N-2-pyridinylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7498-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 4-nitro-N-2-pyridinyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007498400
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7498-40-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407491
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzamide, 4-nitro-N-2-pyridinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70225940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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